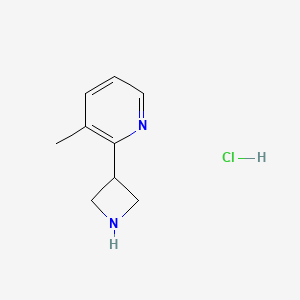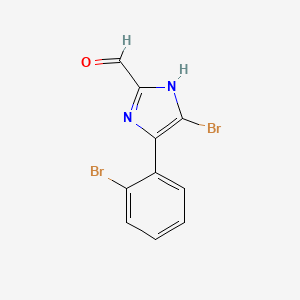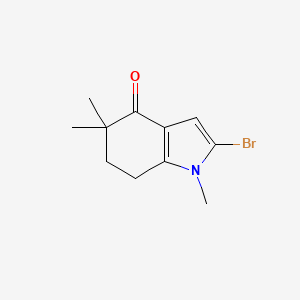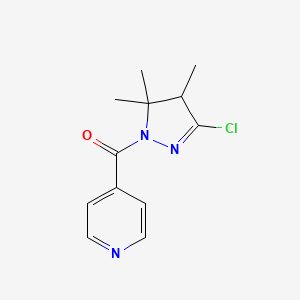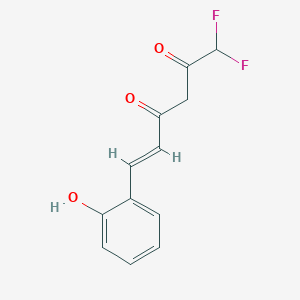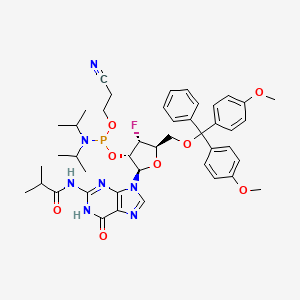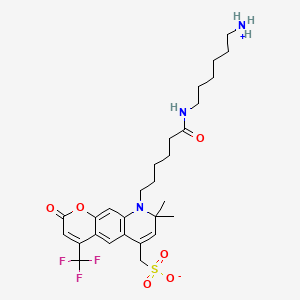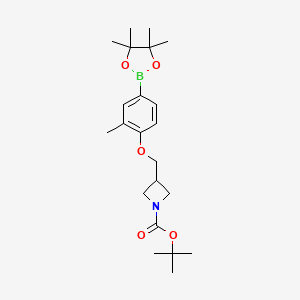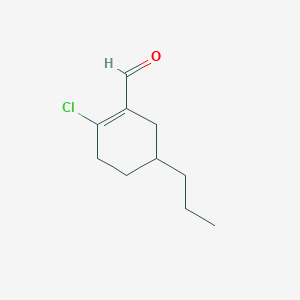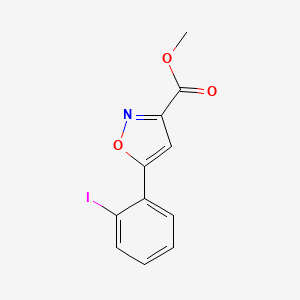
Methyl 5-(2-Iodophenyl)isoxazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(2-Iodophenyl)isoxazole-3-carboxylate: is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals . This particular compound features a methyl ester group at the 3-position and an iodophenyl group at the 5-position, making it a valuable intermediate in organic synthesis and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2-Iodophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . This reaction is often catalyzed by copper (I) or ruthenium (II) catalysts, although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been reported to enhance reaction efficiency and reduce reaction times .
化学反応の分析
Types of Reactions: Methyl 5-(2-Iodophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or organometallic compounds.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted isoxazoles and other heterocyclic compounds, which can be further utilized in medicinal chemistry .
科学的研究の応用
Chemistry: In chemistry, Methyl 5-(2-Iodophenyl)isoxazole-3-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: Isoxazole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties . Research is ongoing to explore its efficacy in treating various diseases.
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable for producing a wide range of products .
作用機序
The mechanism of action of Methyl 5-(2-Iodophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The iodine atom may also play a role in enhancing the compound’s binding affinity to its targets . Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
類似化合物との比較
- Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate
- Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate
- Methyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
Comparison: Compared to these similar compounds, Methyl 5-(2-Iodophenyl)isoxazole-3-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in substitution reactions and may also improve its pharmacokinetic properties .
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis. Ongoing research continues to explore its full potential and applications.
特性
分子式 |
C11H8INO3 |
|---|---|
分子量 |
329.09 g/mol |
IUPAC名 |
methyl 5-(2-iodophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H8INO3/c1-15-11(14)9-6-10(16-13-9)7-4-2-3-5-8(7)12/h2-6H,1H3 |
InChIキー |
HAHHTUUIEKBPCP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NOC(=C1)C2=CC=CC=C2I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-fluorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B13713955.png)

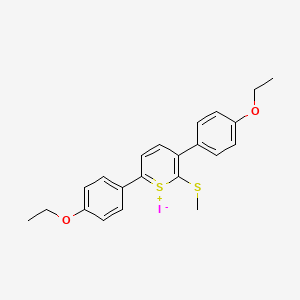
![6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713982.png)
![4'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13713984.png)
